1,1'-[6-(4-bromophenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
Description
1-[7-ACETYL-6-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex organic compound belonging to the class of triazolothiadiazines
Properties
Molecular Formula |
C22H19BrN4O3S |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-bromophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C22H19BrN4O3S/c1-13(28)21-20(16-6-8-17(23)9-7-16)26(14(2)29)27-19(24-25-22(27)31-21)12-15-4-10-18(30-3)11-5-15/h4-11H,12H2,1-3H3 |
InChI Key |
CPSNGMMLKHFXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the triazole and thiadiazine rings. The synthetic routes often involve cyclization reactions, where the triazole ring is fused with the thiadiazine ring under acidic or basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolothiadiazine scaffold allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other triazolothiadiazines, 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE stands out due to its unique substitution pattern, which can influence its pharmacological properties. Similar compounds include other triazolothiadiazines with different substituents on the triazole or thiadiazine rings, each with its own set of biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
